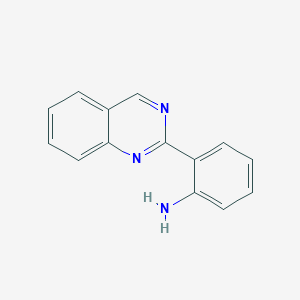
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H7F3O. It is a derivative of naphthalene, where a trifluoromethyl group is attached at the second position and a carboxaldehyde group at the fifth position.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which involves the formylation of naphthalene derivatives using a combination of a formylating agent (such as DMF) and a chlorinating agent (such as POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: 2-(Trifluoromethyl)naphthalene-5-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity .
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde
- 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde
- 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde
Uniqueness
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and carboxaldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and other similar compounds .
属性
分子式 |
C12H7F3O |
|---|---|
分子量 |
224.18 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-7H |
InChI 键 |
AURSMVMRZOVFEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)

![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)




